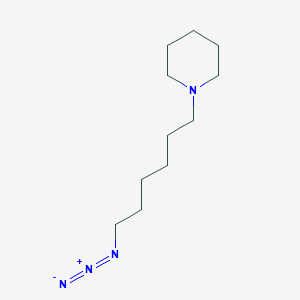
1-(6-Azidohexyl)-piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Azidohexyl)-piperidine is an organic compound characterized by the presence of an azide group attached to a hexyl chain, which is further connected to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Azidohexyl)-piperidine typically involves the reaction of 6-bromohexylamine with sodium azide, followed by cyclization with piperidine. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide to facilitate the azide formation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction steps.
化学反応の分析
Types of Reactions: 1-(6-Azidohexyl)-piperidine undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via the Huisgen 1,3-dipolar cycloaddition.
Reduction Reactions: The azide group can be reduced to an amine using reagents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes to form 1,2,3-triazoles in the presence of a copper(I) catalyst.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Reducing Agents: Such as lithium aluminum hydride for azide reduction.
Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from the reduction of the azide group.
科学的研究の応用
1-(6-Azidohexyl)-piperidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(6-Azidohexyl)-piperidine primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can further interact with various molecular targets. The formation of triazoles is facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity .
類似化合物との比較
1-(6-Azidohexyl)-1H-pyrrole-2,5-dione: Similar in structure but contains a pyrrole ring instead of a piperidine ring.
6-Azidohexyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside: Contains a glucopyranoside moiety instead of a piperidine ring.
Uniqueness: 1-(6-Azidohexyl)-piperidine is unique due to the presence of the piperidine ring, which imparts different chemical properties and reactivity compared to other azidohexyl compounds. The piperidine ring can participate in additional reactions, making this compound versatile for various applications.
特性
分子式 |
C11H22N4 |
|---|---|
分子量 |
210.32 g/mol |
IUPAC名 |
1-(6-azidohexyl)piperidine |
InChI |
InChI=1S/C11H22N4/c12-14-13-8-4-1-2-5-9-15-10-6-3-7-11-15/h1-11H2 |
InChIキー |
MPGAPGIQZGXSTO-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCCCCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


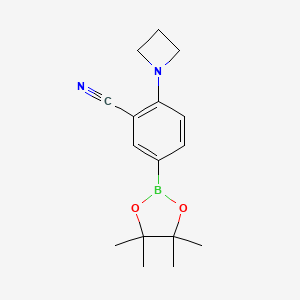
![cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)

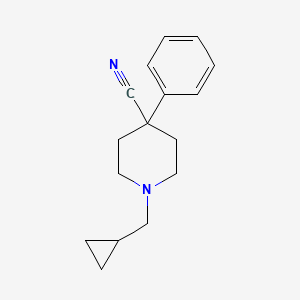
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
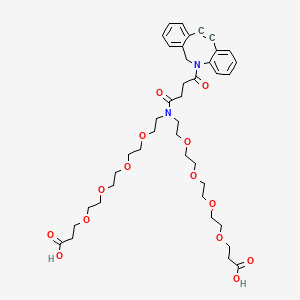
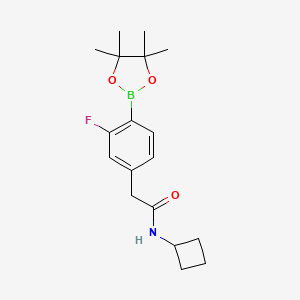
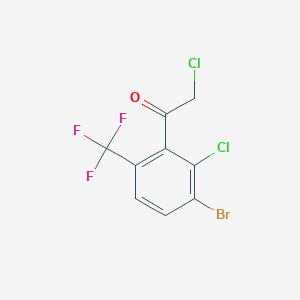
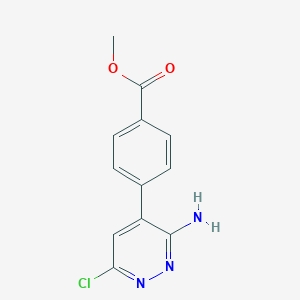
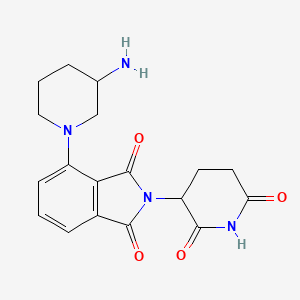
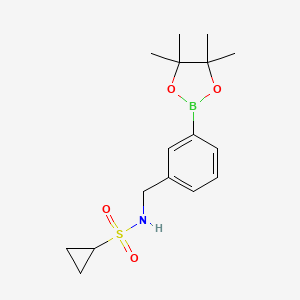


![1-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13721867.png)
